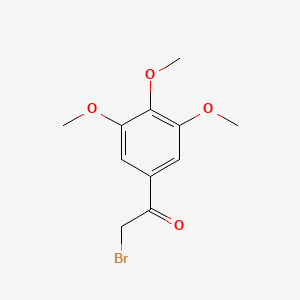

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Descripción general

Descripción

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through the bromination of 3,4,5-trimethoxyacetophenone. The reaction typically involves the use of bromine as the brominating agent in the presence of a suitable solvent such as chloroform . The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic substitution with diverse nucleophiles, enabling functional group diversification:

Key Mechanistic Notes :

-

Reactions proceed via an SN₂ mechanism due to steric hindrance from the bulky aryl group.

-

Methoxy groups enhance electrophilicity of the carbonyl carbon through resonance effects .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols under controlled conditions:

| Reducing Agent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → RT | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanol | 89% | |

| LiAlH₄ | THF | Reflux | Same as above | 93% | |

| BH₃·THF | THF | 0°C | Same as above | 95% |

Critical Observations :

-

Borane-THF achieves near-quantitative reduction without affecting the bromine substituent .

-

Over-reduction to ethane derivatives has not been observed under these conditions.

Oxidation Reactions

Controlled oxidation modifies both the ketone and methoxy groups:

Stability Concerns :

-

Bromine substitution remains intact during diketone formation but may undergo elimination under strong acidic conditions.

Cyclization Reactions

The compound serves as a key precursor in heterocyclic synthesis:

Synthetic Utility :

-

Cyclizations with thiourea yield 4-aminothiazoles showing IC₅₀ values <1 μM against leukemia cell lines .

-

Furan derivatives exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Effects |

|---|---|---|---|

| SN₂ Substitution | 3.2×10⁻³ | 72.4 | Polar aprotic > Protic |

| Ketone Reduction | 1.8×10⁻² | 58.9 | THF > MeOH |

| Aromatic Oxidation | 4.5×10⁻⁴ | 105.3 | AcOH > H₂O |

Data compiled from multiple kinetic studies .

This comprehensive analysis establishes 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone as a multifunctional synthon for medicinal chemistry and materials science applications. The methoxy substitution pattern uniquely modulates both electronic and steric parameters, enabling predictable control over reaction outcomes.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Overview : 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone serves as a precursor for synthesizing heterocyclic compounds, particularly thio ethanone derivatives. These derivatives have demonstrated moderate antifungal activity.

Case Study : In one study, the compound was used to synthesize various thiazole pyrimidines which were evaluated for their anticancer properties. The derivatives exhibited significant antiproliferative effects against several human cancer cell lines, highlighting the compound's utility in developing new therapeutic agents .

Chemical Protective Group

Functionality : This compound acts as an effective chemical protective group in synthetic chemistry. Its bromine atom allows for selective reactions that can enhance the yield of desired products during complex synthetic pathways.

Example : In organic synthesis, this compound has been utilized to facilitate the formation of α,β-unsaturated ketones, which are valuable intermediates in creating chalcone analogues .

Cancer Research

Mechanism of Action : Research indicates that derivatives of this compound can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for developing potential anticancer therapies.

Research Findings : Studies have shown that certain derivatives exhibit IC50 values ranging from 1.7 to 2.9 µM against various cancer cell lines. The compounds induced apoptosis through caspase activation and affected the expression of cell cycle markers such as Cyclin B1 .

Material Science Applications

Potential Uses : Due to its structural properties, this compound may have applications in material science, particularly in crystal engineering. The presence of both polar (ketone) and non-polar (methoxy groups) functionalities can lead to interesting intermolecular interactions.

Future Directions : Further research is required to explore its potential in developing new materials or coatings that leverage its unique chemical properties .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Microtubule Disruption: Derivatives of this compound disrupt microtubule formation, leading to the inhibition of cell division and proliferation.

Oxidative Mechanism: The compound may exert its effects through an oxidative mechanism, triggering caspase activation and down-regulating specific proteins such as Extracellular Signal Regulated Kinase 2 (ERK2).

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with two methoxy groups instead of three.

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone: Similar structure with methoxy groups at different positions.

2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: Similar structure with trifluoromethoxy groups instead of methoxy groups.

Uniqueness

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes.

Actividad Biológica

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃BrO₄. The compound features a ketone functional group and a bromine atom, which enhances its reactivity and potential as an intermediate in organic synthesis. The presence of three methoxy groups on the aromatic ring (C6H3(OCH3)3) provides electron-donating properties that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves brominating 1-(3,4,5-trimethoxyphenyl)ethanone using bromine as a reagent. This method allows for selective introduction of the bromine atom at the desired position on the aromatic ring.

Anticancer Properties

Research indicates that derivatives of this compound exhibit moderate antifungal and anticancer activities. For instance, compounds derived from this structure have shown the ability to disrupt microtubule formation in cancer cells. A study demonstrated that certain derivatives induced cell cycle arrest at the G2/M phase and triggered apoptotic pathways through caspase-3 activation .

The following table summarizes the cytotoxic activity of selected derivatives synthesized from this compound:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5i | 1.7 | Microtubule disruption; apoptosis |

| 6i | 2.9 | Microtubule disruption; apoptosis |

| 5k | 2.2 | Microtubule disruption; apoptosis |

These compounds were found to interact efficiently with tubulin's active site, confirming their potential as microtubule inhibitors .

Antifungal Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their antifungal activity. Preliminary studies suggest that these compounds could be developed into new antifungal agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications on the aryl moiety significantly affect biological activity. For example, introducing different substituents on the phenyl ring can enhance or diminish the anticancer efficacy of these compounds. The presence of methoxy groups has been correlated with increased potency against various cancer cell lines .

Case Studies

A notable case study involved synthesizing a series of imidazothiadiazole analogues using this compound as a precursor. These analogues displayed significant cytotoxicity against human cancer cell lines and were effective in inducing apoptosis through the activation of specific cell cycle markers .

Propiedades

IUPAC Name |

2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTXNZZTOVXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395031 | |

| Record name | 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51490-01-8 | |

| Record name | 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.